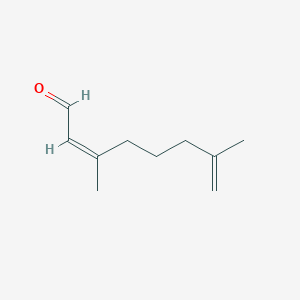

(2Z)-3,7-dimethylocta-2,7-dienal

描述

Structure

3D Structure

属性

IUPAC Name |

(2Z)-3,7-dimethylocta-2,7-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h7-8H,1,4-6H2,2-3H3/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFAKOWBMYCWIZ-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC(=CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)CCC/C(=C\C=O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biological Origins of 2z 3,7 Dimethylocta 2,7 Dienal

Precursor Pathways and Isoprenoid Biogenesis Leading to (2Z)-3,7-dimethylocta-2,7-dienal

All terpenoids, including this compound, are derived from the universal C5 precursors IPP and DMAPP. kegg.jp Plants and many other organisms utilize two distinct and compartmentalized pathways for the synthesis of these essential building blocks: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. numberanalytics.comrsc.org

Mevalonate (MVA) Pathway Contributions to Isoprene Unit Synthesis

The Mevalonate (MVA) pathway is primarily active in the cytosol and peroxisomes of eukaryotes, as well as in archaea and fungi. numberanalytics.comrsc.org In plants, this pathway is responsible for the biosynthesis of specific classes of terpenoids. rsc.org The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). numberanalytics.comlibretexts.org This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is a key regulatory point in the pathway. numberanalytics.com A series of phosphorylation and decarboxylation reactions follows, ultimately yielding IPP, which can be isomerized to DMAPP. numberanalytics.com The MVA pathway in plants typically supplies the precursors for sesquiterpenes (C15), triterpenes (C30), sterols, and brassinosteroids. kegg.jprsc.org

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| Acetoacetyl-CoA thiolase | AACT | Condenses two Acetyl-CoA molecules. numberanalytics.com |

| HMG-CoA synthase | HMGS | Forms HMG-CoA from Acetoacetyl-CoA and Acetyl-CoA. numberanalytics.com |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate. numberanalytics.com |

| Mevalonate kinase | MVK | Phosphorylates mevalonate. numberanalytics.com |

| Phosphomevalonate kinase | PMK | Adds a second phosphate group to mevalonate-5-phosphate. numberanalytics.com |

Methylerythritol Phosphate (MEP) Pathway Contributions to Isoprene Unit Synthesis

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells, as well as in most bacteria and green microalgae. rsc.orgnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP) to form 1-deoxy-D-xylulose-5-phosphate (DXP). numberanalytics.comresearchgate.net Through a series of seven enzymatic reactions, DXP is converted into both IPP and DMAPP. numberanalytics.com The MEP pathway is the primary source of precursors for the biosynthesis of monoterpenes (C10), diterpenes (C20), carotenoids (tetraterpenes, C40), and the phytol (B49457) tail of chlorophyll. kegg.jprsc.orgnih.gov Given that this compound is a monoterpenoid, its C5 precursors are synthesized via the MEP pathway in plants. kegg.jprsc.org

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condenses pyruvate and GAP to form DXP. researchgate.net |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces and isomerizes DXP to form MEP. |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT | Converts MEP to CDP-ME. rsc.org |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK | Phosphorylates CDP-ME. rsc.org |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | MDS | Cyclizes CDP-ME 2-phosphate to ME-cPP. rsc.org |

| 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | HDS | Converts ME-cPP to HMBPP. rsc.org |

Enzymatic Steps in the Formation of this compound

Following the synthesis of IPP and DMAPP in the plastids via the MEP pathway, the subsequent steps to form the specific C10 aldehyde structure are catalyzed by distinct classes of enzymes.

Role of Terpene Synthases and Related Enzymes

The direct precursor for all monoterpenes is geranyl diphosphate (B83284) (GPP), a C10 molecule formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. rsc.orgresearchgate.net This reaction is catalyzed by GPP synthase (GPPS). The vast structural diversity of monoterpenes is then generated by a family of enzymes known as terpene synthases (TPSs). nih.govresearchgate.net

Monoterpene synthases catalyze the conversion of GPP into a multitude of cyclic and acyclic hydrocarbon and alcohol skeletons. researchgate.netnih.gov The reaction mechanism typically begins with the ionization of GPP, which generates a geranyl cation intermediate. nih.govresearchgate.net For the formation of an acyclic alcohol like the presumed precursor to this compound, this carbocation would be captured by a water molecule. A specific monoterpene synthase would be responsible for catalyzing the formation of the immediate alcohol precursor, (2Z)-3,7-dimethylocta-2,7-dien-1-ol, from GPP. While many terpene synthases have been characterized, the specific enzyme responsible for producing this particular dienol has not been definitively identified. However, the general mechanism involving the conversion of GPP to a monoterpenol by a dedicated TPS is a well-established principle in terpenoid biosynthesis. researchgate.net

Oxidoreductase Involvement in Aldehyde Formation

The final step in the biosynthesis of this compound is the oxidation of the primary alcohol group of its precursor, (2Z)-3,7-dimethylocta-2,7-dien-1-ol, to an aldehyde. This biochemical transformation is carried out by enzymes belonging to the oxidoreductase family. Specifically, NAD(P)+-dependent alcohol dehydrogenases (ADHs) are commonly involved in the reversible oxidation of alcohols to aldehydes or ketones in plant secondary metabolism. nih.gov

Alternatively, alcohol oxidases could perform this function, using molecular oxygen as the electron acceptor. nih.gov These enzymes catalyze the conversion of the terpenol to the corresponding terpenal, which in this case is this compound. The specific dehydrogenase or oxidase responsible for this final step in the pathway is subject to the same regulatory controls as the other enzymes in the biosynthetic sequence. nih.govnih.gov

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The biosynthesis of terpenoids, including specific compounds like this compound, is a highly regulated process controlled at the genetic and transcriptomic levels. The accumulation of the final product is dependent on the coordinated expression of all the genes encoding the biosynthetic enzymes in the MEP pathway, as well as the specific terpene synthase and oxidoreductase. numberanalytics.com

This regulation is orchestrated by a complex network of transcription factors (TFs), which are proteins that bind to specific regions of DNA to control the rate of gene transcription. numberanalytics.com Several families of transcription factors have been identified as key regulators of terpenoid biosynthesis in plants. These TFs can activate or repress the expression of pathway genes in response to various internal (developmental) and external (environmental) stimuli. numberanalytics.comresearchgate.net

Furthermore, the biosynthesis is often influenced by plant hormones, which act as signaling molecules. researchgate.net Phytohormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), abscisic acid (ABA), and gibberellins (B7789140) (GA) can modulate the expression of terpenoid biosynthetic genes, thereby linking production to specific physiological or ecological contexts, such as defense against herbivores or pathogens. researchgate.net The expression of the specific TPS and oxidoreductase genes required for the synthesis of this compound would therefore be under tight control, ensuring the compound is produced at the right time, in the right place, and in the right amount.

Table 3: Major Transcription Factor Families in Terpenoid Biosynthesis Regulation

| Transcription Factor Family | Role in Regulation |

|---|---|

| AP2/ERF (APETALA2/Ethylene (B1197577) Responsive Factor) | Often involved in regulating terpene synthase gene expression in response to hormonal signals like jasmonic acid. numberanalytics.com |

| bHLH (basic Helix-Loop-Helix) | Can interact with other TFs, like MYCs, to regulate biosynthetic pathways. numberanalytics.com |

| MYB (Myeloblastosis) | Known to regulate key enzyme genes in both the MVA and MEP pathways. numberanalytics.com |

Gene Expression Analysis of Biosynthetic Enzymes

The production of this compound is intrinsically linked to the expression of genes encoding the necessary biosynthetic enzymes. While a specific "neral synthase" gene has not been definitively identified, research on related monoterpene biosynthesis provides valuable insights.

Geraniol (B1671447) Dehydrogenase (GeDH): In Carpoglyphus lactis, the geraniol dehydrogenase (GeDH) responsible for converting geraniol to geranial has been purified and characterized. This NAD+-dependent enzyme shows high specificity for geraniol, with its geometrical isomer, nerol (B1678202), being a poor substrate. nih.gov The expression of the gene encoding this enzyme is crucial for the production of the precursor to neral (B7780846).

Terpene Synthases (TPS): In plants, the formation of monoterpene precursors is catalyzed by terpene synthases. For instance, in Freesia x hybrida, several terpene synthase genes (FhTPS) have been identified, with FhTPS1 being a single-product enzyme responsible for linalool (B1675412) formation. While not directly producing neral, the expression patterns of these genes in different floral tissues highlight the tissue-specific regulation of monoterpene biosynthesis. Similarly, in sweet orange (Citrus sinensis), CitTPS16 is involved in the synthesis of E-geraniol, a precursor to geranial and subsequently neral. The expression of these TPS genes is a key determinant of the volatile profile of the plant.

The table below summarizes key enzymes and their roles in the biosynthesis of this compound and its precursors.

| Enzyme | Organism | Substrate | Product | Role in this compound Biosynthesis |

| Geraniol Dehydrogenase (GeDH) | Carpoglyphus lactis | Geraniol | Geranial | Catalyzes the formation of the direct precursor to neral. nih.gov |

| Geranial Isomerase | Carpoglyphus lactis | Geranial | Neral | Catalyzes the final isomerization step to produce neral. nih.gov |

| Terpene Synthase 16 (CitTPS16) | Citrus sinensis | Geranyl diphosphate (GPP) | E-Geraniol | Produces a precursor to geranial and neral. |

Regulatory Elements and Transcription Factors in this compound Production

The biosynthesis of monoterpenes like this compound is tightly regulated at the transcriptional level by various regulatory elements and transcription factors. These molecular switches control the expression of biosynthetic genes in response to developmental cues and environmental stimuli.

Several families of transcription factors have been implicated in the regulation of terpenoid biosynthesis in plants, including AP2/ERF, WRKY, and bHLH families. tandfonline.com For example, in sweet orange, the transcription factor CitERF71 , a member of the AP2/ERF family, has been shown to activate the promoter of the CitTPS16 gene, which is involved in the synthesis of the neral precursor, E-geraniol. This activation demonstrates a direct link between a specific transcription factor and the production of a key precursor.

In kiwifruit, NAC and ETHYLENE-INSENSITIVE3-Like (EIL) transcription factors have been found to regulate monoterpene synthase genes. oup.com The differential expression of these transcription factors between kiwifruit species can account for the variation in monoterpene volatile production. oup.com

The table below highlights some of the transcription factors known to be involved in regulating the biosynthesis of precursors to this compound.

| Transcription Factor Family | Specific Factor | Target Gene/Pathway | Organism | Effect on Precursor Biosynthesis |

| AP2/ERF | CitERF71 | CitTPS16 (E-geraniol synthesis) | Citrus sinensis | Positive regulation |

| NAC | - | Monoterpene synthase genes | Actinidia species (Kiwifruit) | Positive regulation oup.com |

| WRKY | - | Terpenoid biosynthesis | Various plants | Regulatory role tandfonline.com |

| bHLH | - | Terpenoid biosynthesis | Various plants | Regulatory role tandfonline.com |

Biodiversity and Ecological Distribution of this compound Producers

This compound is found in a diverse range of organisms, from plants to insects, where it serves various ecological functions, including defense, attraction of pollinators, and as a pheromone.

Occurrence in Plant Species and Chemotypes

This monoterpene aldehyde is a significant component of the essential oils of numerous aromatic plants. The concentration of this compound can vary significantly between different species and even within the same species, leading to the classification of distinct chemotypes.

Cymbopogon species: Lemongrass (Cymbopogon citratus) is a well-known producer of citral (B94496), which is a mixture of geranial and neral. smujo.id Different chemotypes of Cymbopogon species exhibit varying ratios of these isomers. nih.gov For instance, analysis of C. citratus from different geographical locations like Brazil, India, and various parts of Africa has consistently shown a high percentage of both neral and geranial. nih.gov Some Cymbopogon citratus chemotypes are rich in rhodinol, a derivative of geraniol and citronellol (B86348), offering a different aromatic profile. aromahead.com

The following table showcases the neral content in the essential oils of different Cymbopogon citratus chemotypes from various regions.

| Plant Species | Geographic Origin | Neral Content (%) | Geranial Content (%) | Reference |

| Cymbopogon citratus | Angola | 28.26 | 40.55 | smujo.id |

| Cymbopogon citratus | Iran | 30.95 | 39.16 | smujo.id |

| Cymbopogon citratus | Mali | 21.3 - 32.5 | 45.3 - 56.2 | smujo.id |

| Cymbopogon citratus | Ivory Coast | 23.3 - 26.3 | 30.5 - 34.0 | smujo.id |

Other plant species known to produce this compound include lemon myrtle, litsea cubeba, and lemon tea-tree.

Microbial Production and Biotransformation Potential

Microorganisms, particularly fungi, have demonstrated the ability to biotransform this compound and its isomer, geranial, into a variety of other valuable compounds. This microbial transformation offers a potential avenue for the sustainable production of flavor and fragrance ingredients.

Studies on fungi such as Penicillium sp. and Aspergillus niger have shown that they can metabolize citral. For instance, when Penicillium sp. is cultured with citral, it can produce compounds like thymol, nerol, and geraniol. researchgate.netnih.gov Aspergillus niger has also been reported to transform citral into citronellol and hydroxy citronellal. agriculturejournals.cz These biotransformation pathways often involve reduction and cyclization reactions catalyzed by microbial enzymes.

The table below lists some microorganisms and the products they form from the biotransformation of citral.

| Microorganism | Substrate | Major Biotransformation Products | Reference |

| Penicillium sp. | Citral | Thymol, Nerol, Geranial | researchgate.netnih.gov |

| Aspergillus niger | Citral | Citronellol, Hydroxy citronellal | agriculturejournals.cz |

| Penicillium digitatum | Citral, Nerol | 6-methylhept-5-en-2-one | bibliotekanauki.pl |

| Penicillium chrysogenum | Nerol | α-terpineol | bibliotekanauki.pl |

| Penicillium rugulosum | Nerol, Citral | Linalool | bibliotekanauki.pl |

Chemical and Chemo Enzymatic Synthesis Methodologies for 2z 3,7 Dimethylocta 2,7 Dienal

Total Chemical Synthesis Approaches for (2Z)-3,7-dimethylocta-2,7-dienal

Total chemical synthesis provides a foundational platform for constructing complex organic molecules from simpler, readily available starting materials. The synthesis of this compound hinges on the strategic implementation of reactions that control the geometry of the C2-C3 double bond and selectively introduce the aldehyde functionality.

A critical challenge in the synthesis of this compound is establishing the Z-configuration of the trisubstituted alkene at the C2-C3 position. The Wittig reaction is a powerful and widely used method for alkene synthesis from carbonyl compounds and phosphonium (B103445) ylides. wikipedia.orgnih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (where the group attached to the carbanion is typically an alkyl group) generally react with aldehydes under kinetic control to form an erythro betaine-like transition state, which preferentially collapses to the Z-alkene. wikipedia.orgresearchgate.net The use of salt-free conditions and aprotic solvents further enhances Z-selectivity. pitt.edu

Semi-stabilized ylides (e.g., where the group is an aryl) can also provide the Z-isomer as the major product, although often with lower selectivity than non-stabilized ylides. researchgate.net

Stabilized ylides (where the group is an ester or ketone) are more thermodynamically stable and typically lead to the formation of the E-alkene. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a Wittig approach would involve the reaction of a non-stabilized phosphonium ylide with a suitable ketone precursor.

Table 1: Influence of Ylide Type on Wittig Reaction Stereoselectivity

| Ylide Type | Substituent (R) | Typical Major Product | Reaction Conditions for Z-Selectivity |

|---|---|---|---|

| Non-stabilized | Alkyl | (Z)-Alkene | Salt-free, aprotic solvents (e.g., THF, ether) |

| Semi-stabilized | Aryl, Allyl | (Z)-Alkene (often as major) | Low temperature, specific counter-ions |

| Stabilized | Ester, Ketone, CN | (E)-Alkene | Not suitable for Z-alkene synthesis |

Functional group interconversions are fundamental reactions in organic synthesis that transform one functional group into another. numberanalytics.com The introduction of the aldehyde moiety in this compound is typically achieved through the oxidation of a corresponding primary alcohol, (2Z)-3,7-dimethylocta-2,7-dien-1-ol. The choice of oxidant is crucial to prevent over-oxidation to a carboxylic acid and to avoid unwanted reactions with the two alkene groups present in the molecule. solubilityofthings.comimperial.ac.uk

Several reagents are effective for this selective transformation:

Pyridinium chlorochromate (PCC): A mild oxidizing agent that reliably converts primary alcohols to aldehydes with minimal side reactions. solubilityofthings.comimperial.ac.ukfiveable.me

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is performed at low temperatures, making it highly selective. fiveable.me

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a mild and efficient method for oxidizing primary alcohols to aldehydes under neutral conditions.

Table 2: Reagents for Selective Oxidation of Primary Alcohols to Aldehydes

| Reagent/Method | Key Components | Typical Conditions | Advantages |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CrO₃, Pyridine, HCl | CH₂Cl₂, Room Temperature | Commercially available, reliable |

| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | -78 °C to Room Temperature | High yield, avoids heavy metals |

| Dess-Martin Periodinane (DMP) | Hypervalent Iodine Compound | CH₂Cl₂, Room Temperature | Mild, neutral pH, short reaction times |

In a multistep synthesis, protecting groups are often essential to temporarily mask a reactive functional group, preventing it from participating in undesired side reactions. wikipedia.orgresearchgate.net The synthesis of a molecule like this compound, which contains multiple reactive sites (two alkenes and an aldehyde), may require such a strategy.

For example, if the aldehyde is formed early in the synthetic route, it might need to be protected while modifications are made to other parts of the molecule.

Aldehyde Protection: Aldehydes are commonly protected as acetals or ketals by reacting them with diols (e.g., ethylene (B1197577) glycol) under acidic conditions. These groups are stable to a wide range of non-acidic reagents, including hydrides and organometallics, and can be easily removed by treatment with aqueous acid. wikipedia.org

Alcohol Protection: If the synthesis proceeds via an alcohol intermediate, the hydroxyl group may need protection. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) or triisopropylsilyl (TIPS), are widely used. They are installed using the corresponding silyl chloride and a base (e.g., imidazole) and are typically removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). jocpr.comutsouthwestern.edu

A key concept is orthogonality , where multiple protecting groups are chosen so that each can be removed under specific conditions without affecting the others. researchgate.netjocpr.com For instance, a silyl ether (removed by fluoride) and an acetal (B89532) (removed by acid) are orthogonal, allowing for selective deprotection at different stages of a synthesis.

Table 3: Common Orthogonal Protecting Groups in Terpenoid Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Alcohol (-OH) | tert-Butyldimethylsilyl ether | -OTBS | Fluoride source (e.g., TBAF) |

| Aldehyde (-CHO) | 1,3-Dioxolane (Acetal) | - | Aqueous acid (e.g., H₃O⁺) |

| Alcohol (-OH) | Benzyl ether | -OBn | Hydrogenolysis (H₂, Pd/C) |

Chemo-Enzymatic Synthesis and Biocatalytic Routes to this compound

Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of traditional organic chemistry. nih.gov This hybrid approach can lead to more efficient and environmentally benign synthetic routes.

Enzymes can be employed as highly selective catalysts for specific transformations within a larger chemical synthesis. For the final step in producing this compound, an alcohol dehydrogenase (ADH) could be used to oxidize the precursor alcohol. nih.gov ADHs offer exceptional selectivity, operating under mild pH and temperature conditions, thereby preventing isomerization of the double bonds or other side reactions that can occur with chemical oxidants. nih.gov For example, a chemically synthesized (2Z)-3,7-dimethylocta-2,7-dien-1-ol could be converted to the target aldehyde using a specific ADH that accepts this substrate.

Whole-cell biotransformation utilizes intact microorganisms to perform multi-step syntheses or specific chemical conversions. While no direct microbial production of this compound has been reported, existing research on related monoterpenoids provides a blueprint for potential metabolic engineering strategies.

Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce monoterpene precursors like geraniol (B1671447) and its Z-isomer, nerol (B1678202), from simple sugars. nih.govmdpi.com A hypothetical pathway to the target compound could involve:

Engineering a microbe to produce nerol, the alcohol corresponding to the C2-C3 Z double bond.

Introducing a heterologous alcohol dehydrogenase to oxidize nerol to neral (B7780846) ((2Z)-3,7-dimethylocta-2,6-dienal). nih.gov

Identifying and expressing a novel enzyme, potentially an isomerase, capable of shifting the C6=C7 double bond in neral to the terminal C7=C8 position to form the final product.

Studies on fungi like Penicillium digitatum have shown they possess enzymatic machinery to transform geraniol and nerol into various oxidized products, indicating a natural capacity for monoterpenoid modification that could be harnessed for specific biotransformations. nih.gov Furthermore, enzymes such as fumarases from E. coli have demonstrated the ability to act on the terminal alkene of geraniol, suggesting that microbial enzymes capable of modifying this part of the terpene backbone exist. academie-sciences.fr

Process Optimization and Scalability in this compound Synthesis

Process optimization and scalability are critical for the industrial viability of any chemical synthesis. For a target molecule like this compound, these efforts would theoretically focus on maximizing yield and purity while minimizing costs and environmental impact.

Yield Enhancement and Reaction Condition Tuning

For the synthesis of aldehydes from corresponding primary alcohols, such as the hypothetical conversion of (2Z)-3,7-dimethylocta-2,7-dien-1-ol to this compound, reaction conditions are paramount. The choice of oxidizing agent, catalyst, solvent, temperature, and reaction time directly influences the yield and selectivity.

Hypothetical reaction parameters for the oxidation of an allylic alcohol to an aldehyde are presented below. It is crucial to note that this data is generalized and not from studies specifically targeting this compound.

Table 1: Generalized Reaction Parameters for Allylic Alcohol Oxidation

| Parameter | Condition | Expected Outcome on Yield/Selectivity |

|---|---|---|

| Oxidizing Agent | Mild (e.g., PCC, DMP) | Minimizes over-oxidation to carboxylic acid. |

| Catalyst | Transition metal-based | Can improve reaction rate and selectivity. |

| Solvent | Non-polar aprotic | Prevents side reactions with the solvent. |

| Temperature | Low to ambient | Reduces thermal degradation and by-product formation. |

| Reaction Time | Monitored (e.g., by TLC/GC) | Prevents starting material loss or product degradation. |

This table is illustrative and based on general organic chemistry principles, not on specific experimental data for the target compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally benign. In the context of synthesizing this compound, this would involve several key areas.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing non-toxic and non-volatile solvents and reagents. For instance, replacing hazardous chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids. rsc.org

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to reduce waste. Biocatalysis, using enzymes, offers high selectivity under mild conditions.

Renewable Feedstocks: Ideally, sourcing starting materials from renewable biological sources.

Table 2: Application of Green Chemistry Principles

| Principle | Application in Aldehyde Synthesis |

|---|---|

| Catalysis | Use of reusable solid-supported catalysts or biocatalysts (e.g., alcohol dehydrogenases). |

| Safer Solvents | Replacement of solvents like dichloromethane (B109758) with options such as 2-methyltetrahydrofuran (B130290) or water where possible. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Waste Prevention | Optimizing reactions to achieve high yields and selectivity, thus minimizing waste streams. |

This table represents potential green chemistry strategies, as specific applications to this compound synthesis have not been reported in the reviewed literature.

Biological Mechanisms and Modes of Action of 2z 3,7 Dimethylocta 2,7 Dienal

Antimicrobial Action Mechanisms of (2Z)-3,7-dimethylocta-2,6-dienal (Neral)

Neral (B7780846), primarily as a component of citral (B94496), exhibits broad-spectrum antimicrobial activity against bacteria and fungi through a multi-targeted approach. nih.gov

A primary mechanism of neral's antimicrobial action involves the disruption of microbial cell membrane integrity and function. Studies have shown that treatment with this compound leads to a significant increase in cell membrane permeability. nih.gov In fungi such as Fusarium oxysporum and Candida albicans, neral disrupts the membrane, causing leakage of intracellular contents and impairing fungal growth and development. nih.gov

In bacteria, the effects are similarly pronounced. For instance, in Cronobacter sakazakii, citral induces large surface collapses on the cells and causes membrane hyperpolarization. nih.gov This disruption of the physical membrane structure and its electrochemical potential is a critical step in its bactericidal effect. The lipophilic nature of the aldehyde allows it to interact with the phospholipid bilayer of the cell membrane, leading to a loss of its vital barrier function. nih.gov

Beyond direct membrane damage, neral interferes with essential microbial metabolic processes by inhibiting key enzymes. In fungi like F. oxysporum, neral has been observed to inhibit the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). nih.gov This inhibition disrupts the fungus's ability to manage oxidative stress, leading to an accumulation of reactive oxygen species (ROS), membrane lipid peroxidation, and suppression of cellular activities. nih.gov

In bacteria, the aldehyde group of neral is reactive and can target various cellular components. At lower concentrations, it can inhibit enzymes located in the cytoplasmic membrane that possess thiol groups. nih.gov As concentrations increase, it can cause more widespread damage, leading to the coagulation and precipitation of cytoplasmic components, effectively halting metabolic activity. nih.gov Research has also demonstrated that citral can significantly decrease the intracellular ATP concentration in bacteria, indicating a disruption of energy metabolism. nih.gov

Microbial biofilms, which are structured communities of cells adhered to a surface, are notoriously resistant to conventional antimicrobial agents. Neral, as part of citral, has demonstrated potent anti-biofilm capabilities. researchgate.net It can act through a dual mechanism: inhibiting the initial formation of biofilms and eradicating pre-formed biofilms. researchgate.net

Studies have shown that citral significantly inhibits biofilm formation by bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net A related compound, citronellal, was found to significantly inhibit biofilm formation as well as the swimming and swarming motility of Xanthomonas oryzae pv. oryzae, the pathogen that causes bacterial blight in rice. nih.gov This activity is often linked to the down-regulation of genes responsible for motility and the production of extracellular polymeric substances that form the biofilm matrix. nih.gov

Neral has demonstrated efficacy against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govmdpi.com Its broad-spectrum activity makes it a compound of significant interest for various applications. nih.gov Research has documented its inhibitory effects against pathogenic and food-spoilage microbes. nih.gov

| Microbial Taxon | Species | Observed Effect | Reference |

|---|---|---|---|

| Fungus | Fusarium oxysporum | Inhibition of growth, disruption of cell membrane | nih.gov |

| Fungus | Candida albicans | Inhibition of growth, alteration of cell membrane integrity | nih.gov |

| Fungus | Aspergillus niger | Inhibition of mycelial expansion and conidial germination | nih.gov |

| Gram-positive Bacteria | Staphylococcus aureus | Inhibition of growth and biofilm formation | nih.govresearchgate.net |

| Gram-positive Bacteria | Bacillus cereus | Susceptible to inhibition | nih.gov |

| Gram-negative Bacteria | Escherichia coli | Inhibition of growth and biofilm formation | nih.govresearchgate.net |

| Gram-negative Bacteria | Pseudomonas aeruginosa | Effective inhibition | mdpi.com |

| Gram-negative Bacteria | Cronobacter sakazakii | Antimicrobial activity, membrane damage | nih.gov |

Insecticidal and Pest Control Mechanisms of (2Z)-3,7-dimethylocta-2,6-dienal (Neral)

Neral is also well-known for its insecticidal properties, functioning as a repellent, antifeedant, and toxin to various insect pests. nih.gov

The primary mode of insecticidal action for many plant-derived compounds, including monoterpenoids like neral, is neurotoxicity. iastate.eduelsevierpure.com These compounds interfere with the normal functioning of the insect's nervous system, leading to paralysis and death. als-journal.com

While the precise molecular target of neral is not as extensively characterized as that of synthetic insecticides, the mechanisms are thought to involve disruption of neurotransmission or ion channels. elsevierpure.com Many insecticides target key components of the insect nervous system, such as acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), or ligand-gated ion channels like the nicotinic acetylcholine receptor (nAChR). nih.govmdpi.com The insecticidal activity of some monoterpenoids is significantly increased when the insect's own detoxification systems, such as oxidative enzymes, are inhibited, suggesting that these compounds are actively metabolized by the insect. iastate.edu In addition to direct toxicity, citral acts as a potent repellent and antifeedant, deterring insects like the peach-potato aphid (Myzus persicae) from settling and feeding on treated surfaces. nih.gov This behavioral modification is also mediated by the insect's sensory and nervous systems.

Behavioral Responses Induced in Arthropods (e.g., Repellency, Attractancy, Antifeedancy)

Neral is a key semiochemical that elicits a range of behavioral responses in arthropods, acting as an alarm pheromone, an attractant, and a repellent. In many animal species, alarm pheromones are crucial for alerting conspecifics to impending danger, leading to innate and stereotypical behaviors such as escape or defensive attacks. nih.gov The response to these chemical signals can be dependent on the species and the context. nih.gov

For instance, in social insects like ants and honeybees, alarm pheromones often trigger aggressive behavior towards a threat, while non-social insects are more likely to flee. nih.gov The response of the pea aphid to its alarm pheromone can vary based on environmental factors like food quality and humidity. nih.gov In the clonal raider ant, Ooceraea biroi, older ants have been observed to respond more rapidly to alarm pheromones, a change that corresponds to increased sensitivity in specific glomeruli within the antennal lobe of their brains. nih.gov

Research has identified neral as a component of the alarm pheromone in certain mite species. This chemical signal is released to warn other individuals of a threat. Beyond its role in intraspecific communication, neral also functions as an allomone, a chemical that benefits the emitter by modifying the behavior of a receiving species. For example, it can act as a repellent against predators of oribatid mites.

In contrast to its repellent and alarm functions, neral can also act as an attractant. Studies have shown that it attracts the western flower thrips, Frankliniella occidentalis. mdpi.com This dual functionality highlights the complexity of chemical signaling in arthropods, where a single compound can elicit different behaviors depending on the receiving species and the ecological context.

Growth and Development Disruption in Insect Pests

Insect Growth Regulators (IGRs) are compounds that interfere with the normal growth and development of insects, often by disrupting hormonal processes that control metamorphosis and molting. nih.govyoutube.comresearchgate.netcapes.gov.brbiologists.com These substances can cause mortality by preventing larvae from maturing into adults. nih.govyoutube.comresearchgate.netcapes.gov.brbiologists.com The process of metamorphosis in insects involves significant reorganization of the nervous system, with the birth and death of cells and the respecification of neurons to accommodate the transition from larval to adult forms. nih.govbiologists.com This intricate process is under the control of hormones like 20-hydroxyecdysone (B1671079) and juvenile hormone. youtube.com

While the potential for natural compounds to act as IGRs is an active area of research, and various plant-derived substances have shown larvicidal activity redalyc.orgnih.govresearchgate.netmdpi.comresearchgate.net, specific research demonstrating that (2Z)-3,7-dimethylocta-2,7-dienal acts as an insect growth and development disruptor is not available in the reviewed scientific literature.

Molecular Interaction with Insect Receptors and Ion Channels

The insect olfactory system is responsible for detecting a vast array of volatile chemical signals, which is fundamental for finding food, mates, and avoiding danger. nih.govnih.govmdpi.commdpi.comfrontiersin.org This process begins in olfactory sensilla, hair-like structures on the antennae and maxillary palps, which house olfactory receptor neurons (ORNs). nih.govnih.govmdpi.com Odorant molecules enter the sensilla and bind to olfactory receptors on the dendrites of these neurons. nih.govnih.govmdpi.com

Insect olfactory receptors are primarily from two distinct protein families: the odorant receptors (ORs) and the ionotropic receptors (IRs). nih.gov Both of these receptor types form ligand-gated ion channels. nih.govmdpi.com The interaction of an odorant with its receptor triggers the opening of these channels, leading to an influx of ions and the generation of an electrical signal. mdpi.com This signal is then processed by the insect's brain, leading to a behavioral response. The specificity of this response is determined by which receptors are activated and the pattern of neuronal firing.

While the general mechanisms of insect olfaction are well-studied, and it is known that compounds like neral elicit behavioral responses by interacting with this system, specific studies detailing the molecular binding and activation of insect olfactory receptors or the modulation of ion channels by this compound are not present in the reviewed scientific literature. General studies on insecticide modes of action often focus on targets like nicotinic acetylcholine receptors and sodium channels, but a direct link to neral has not been established. nih.govnih.govcapes.gov.br

Allelopathic Effects and Plant-Plant Interactions Mediated by this compound

Allelopathy is a biological phenomenon where one plant influences the growth, germination, and development of other plants by releasing chemical compounds into the environment. These allelochemicals can have either inhibitory or stimulatory effects.

Impact on Seed Germination and Early Seedling Development

Monoterpenes, a class of compounds to which neral belongs, are known for their potent biological activity, including the inhibition of seed germination. nih.govresearchgate.net A study investigating the effects of various monoterpenes on the seeds of weedy species such as Amaranthus retroflexus, Chenopodium album, and Rumex crispus found that oxygenated monoterpenes were particularly effective inhibitors. nih.gov

Among the tested compounds, nerol (B1678202), a monoterpene alcohol closely related to neral, completely inhibited the seed germination and subsequent seedling growth of all three weed species. nih.gov The inhibitory effects of these oxygenated monoterpenes were found to be even stronger than the synthetic herbicide 2,4-D. nih.gov Generally, the alcohol derivatives of oxygenated monoterpenes demonstrated greater phytotoxicity than their acetate (B1210297) counterparts. nih.gov While this provides strong evidence for the role of the chemical class, specific data isolating the effect of this compound on seed germination is needed for a complete understanding. The inhibition of germination is a key aspect of allelopathy and can be a mechanism by which certain plants outcompete their neighbors. nih.gov

Cellular and Molecular Responses in Plants Exposed to this compound

Exposure of plants to phytotoxic compounds can trigger a cascade of cellular and molecular responses, often involving oxidative stress. Studies on the effects of nerolidol (B1678203) on Arabidopsis thaliana roots revealed an accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the root meristem. nih.gov This increase in ROS was accompanied by a rise in lipid peroxidation, indicating cellular damage. nih.gov

In response to this oxidative stress, the plant's antioxidant defense system was activated, as evidenced by an increase in the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.gov These enzymes play a crucial role in detoxifying ROS and mitigating cellular damage. The exposure to nerolidol also led to widespread changes in the root's metabolome, affecting the profiles of sugars, amino acids, and organic acids, suggesting a multi-target action for this compound. nih.govmdpi.com

Furthermore, research indicates that neral can act as a safener in rice, protecting it from herbicide injury by inducing the expression of genes involved in detoxification pathways. researchgate.net This suggests that neral can modulate plant gene expression. researchgate.net The regulation of gene expression, particularly of Nucleotide-binding Leucine-rich repeat (NLR) genes, is a critical component of a plant's response to both biotic and abiotic stresses. nih.govnih.gov However, the specific cellular and molecular targets of this compound that lead to its phytotoxic effects require further investigation to be fully elucidated.

Role in Plant Defense and Chemical Ecology

While direct evidence for the role of this compound in plant defense is not yet established in published literature, the well-documented activities of its isomers and other terpenoid aldehydes provide a strong basis for inferring its potential functions. Plants produce a vast arsenal (B13267) of volatile organic compounds (VOCs) in response to herbivore attacks, and these herbivore-induced plant volatiles (HIPVs) play crucial roles in both direct and indirect defense mechanisms. nih.govnih.gov

Aldehydes, as a class of compounds, are known to be part of these defensive emissions and can act as natural insecticides. researchgate.net The α,β-unsaturated aldehyde moiety is a reactive electrophile that can readily undergo Michael addition with nucleophiles such as the thiol groups of cysteine residues in proteins or with DNA bases, potentially leading to cellular damage and toxicity in herbivores. This reactivity forms the basis of the direct defense hypothesis for many plant-derived unsaturated aldehydes.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies aim to identify the chemical features responsible for a compound's biological effects. Although specific SAR studies on this compound are scarce, research on its isomers and other α,β-unsaturated aldehydes provides valuable insights.

Identification of Key Structural Features for Biological Potency

For many biologically active α,β-unsaturated aldehydes, the key structural features contributing to their potency include:

The Aldehyde Group: The carbonyl group is a crucial feature for the reactivity of these molecules, acting as a hydrogen bond acceptor and participating in electrophilic reactions.

The α,β-Unsaturation: The carbon-carbon double bond conjugated to the carbonyl group creates a Michael acceptor system, which is a primary site for covalent modification of biological macromolecules.

The fungicidal activity of amide and epoxy analogs of the isomeric (2Z/E)-3,7-dimethylocta-2,6-dienoic acids has been investigated, highlighting the importance of the core structure and the potential for modification to enhance activity.

Impact of Double Bond Geometry (Z/E Isomerism) on Activity

For this compound, the Z-configuration of the double bond at the C2 position will dictate a specific spatial arrangement of the substituents around this bond. This geometry, in comparison to the E-isomer, could lead to differential interactions with biological targets. The position of the second double bond at C7, rather than C6 as in citral, introduces another layer of structural uniqueness that would undoubtedly influence its biological profile.

Influence of Substituent Modifications on Target Interactions

Modifying the substituents on the basic scaffold of 3,7-dimethylocta-2,7-dienal can provide valuable SAR data. Studies on related compounds have shown that changes to the aldehyde group or the introduction of other functional groups can dramatically alter biological activity. For instance, the conversion of the aldehyde to an amide or the epoxidation of the double bonds in the 2,6-dienal isomers has been explored, leading to compounds with varying fungicidal properties. These modifications can affect the molecule's reactivity, polarity, and ability to form hydrogen bonds, all of which are critical for target interactions.

| Compound/Analog | Modification | Observed/Potential Impact on Activity |

| This compound | Parent Compound | Baseline activity |

| (2E)-3,7-dimethylocta-2,7-dienal | E-isomer at C2 | Potentially different binding affinity and activity |

| 3,7-dimethylocta-2,6-dienal (Neral/Geranial) | Isomeric double bond at C6 | Known antimicrobial and insecticidal properties |

| Amide analogs of 2,6-dienoic acid | Aldehyde replaced by amide | Altered electronic properties and hydrogen bonding potential, leading to varied fungicidal activity |

| Epoxy analogs of 2,6-dienamide | Epoxidation of C6-C7 double bond | Modified reactivity and steric bulk, influencing fungicidal potency |

Computational Modeling for SAR Prediction and Ligand Design

In the absence of extensive empirical data, computational modeling provides a powerful tool for predicting the biological activities of compounds and guiding the design of new, more potent analogs. Quantitative Structure-Activity Relationship (QSAR) models can be developed for classes of compounds like α,β-unsaturated aldehydes to correlate their structural or physicochemical properties with their biological activities. researchgate.net

Molecular docking simulations can be employed to predict the binding of this compound and its analogs to specific biological targets, such as insect odorant-binding proteins or enzymes. researchgate.netnih.gov These simulations can help to:

Identify potential binding poses of the ligand in the active site of a receptor.

Estimate the binding affinity, providing a theoretical measure of potency.

Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

By understanding these interactions at a molecular level, it becomes possible to rationally design novel analogs of this compound with potentially enhanced or more specific biological activities. For example, modifications could be proposed to improve the fit within a target's binding pocket or to enhance its reactivity towards a specific residue. While no specific computational studies on this compound are currently available, the methodologies are well-established and could be readily applied to this compound.

Metabolic Engineering and Biotechnological Production of 2z 3,7 Dimethylocta 2,7 Dienal

Enhancing (2Z)-3,7-dimethylocta-2,7-dienal Production in Native Organisms

For native plant species that may produce this compound, several metabolic engineering strategies could be employed to enhance its yield. These strategies would focus on increasing the metabolic flux towards its specific precursors and upregulating the key biosynthetic enzymes.

Pathway Engineering for Increased Flux to Precursors

The fundamental building blocks for all terpenoids, including this compound, are IPP and DMAPP. In plants, these precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. To increase the pool of DMAPP, the direct precursor for the proposed biosynthesis of the this compound backbone, the following interventions could be considered:

Enhancing DMAPP Synthesis: The final step of the MEP pathway is the conversion of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) to IPP and DMAPP by HMBPP reductase (HDR). Modulating the expression of isopentenyl pyrophosphate isomerase (IDI), which reversibly converts IPP to DMAPP, could also be crucial to channel more precursor towards a DMAPP-dependent pathway.

Overexpression of Key Biosynthetic Enzymes

The cornerstone of enhancing the production of this compound would be the identification and overexpression of the specific enzymes involved in its formation. This would likely involve:

Irregular Monoterpene Synthase: A putative enzyme, analogous to lavandulyl diphosphate (B83284) synthase (LPPS) which catalyzes the head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate, would be required. The identification and subsequent overexpression of a synthase that produces the specific carbon skeleton of this compound would be the primary target.

Tailoring Enzymes: Following the formation of the initial monoterpene backbone, a series of tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, would be necessary to introduce the aldehyde functionality and the specific double bond arrangement. Overexpression of these specific enzymes would be critical to drive the reaction towards the final product.

Optimization of Cultivation Conditions for Yield Maximization

The biosynthesis of specialized metabolites in plants is often influenced by environmental factors. Optimizing cultivation conditions can therefore be a powerful tool to maximize the yield of this compound in its native producers.

Elicitation: The application of elicitors, such as methyl jasmonate or salicylic (B10762653) acid, can trigger plant defense responses and stimulate the production of secondary metabolites, including terpenoids.

Light and Temperature: Light intensity, photoperiod, and temperature can significantly impact enzyme activity and gene expression in metabolic pathways. Determining the optimal conditions would be crucial for enhancing production.

Heterologous Production of this compound in Microbial Hosts

Given the typically low yields from native sources and the complexity of plant-based cultivation, heterologous production in well-characterized microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a more controlled and scalable approach.

Selection and Engineering of Chassis Microorganisms (e.g., Yeast, Bacteria)

The choice of the microbial host is a critical first step. Both E. coli and S. cerevisiae have been successfully engineered for the production of various terpenoids and present distinct advantages.

Escherichia coli : This bacterium offers rapid growth and well-established genetic tools. For terpenoid production, the endogenous MEP pathway can be engineered to enhance the supply of IPP and DMAPP. Alternatively, the heterologous MVA pathway from S. cerevisiae can be introduced, which has often been shown to support higher terpenoid titers.

Saccharomyces cerevisiae : This yeast is a generally recognized as safe (GRAS) organism and possesses an endogenous MVA pathway, which serves as a natural source of terpenoid precursors. Engineering efforts in yeast often focus on upregulating the MVA pathway and downregulating competing pathways, such as sterol biosynthesis, which also utilizes these precursors.

Table 1: Comparison of Microbial Chassis for this compound Production

| Feature | Escherichia coli | Saccharomyces cerevisiae |

|---|---|---|

| Growth Rate | Fast | Moderate |

| Genetic Tools | Extensive and well-established | Well-developed |

| Native Precursor Pathway | MEP | MVA |

| Post-Translational Modifications | Limited | Eukaryotic; suitable for complex enzymes like P450s |

| GRAS Status | No | Yes |

Reconstitution of Plant Biosynthetic Pathways in Heterologous Systems

The core of heterologous production lies in successfully transferring the biosynthetic pathway from the native plant to the microbial host.

Pathway Identification: The initial and most critical step is the complete elucidation of the biosynthetic pathway leading to this compound in the native organism. This involves identifying the specific irregular monoterpene synthase and any subsequent tailoring enzymes.

Gene Synthesis and Codon Optimization: Once identified, the genes encoding these enzymes would be synthesized with codons optimized for expression in the chosen microbial host to ensure efficient translation.

Pathway Assembly and Expression: The synthesized genes would be assembled into expression cassettes, typically on plasmids or integrated into the host genome. The use of promoters with varying strengths allows for the fine-tuning of enzyme expression levels to balance the metabolic pathway and avoid the accumulation of toxic intermediates.

Enhancing Precursor Supply: To drive the production of the target compound, the microbial host's central metabolism is engineered to increase the flux towards IPP and DMAPP.

Table 2: Key Enzymes and Strategies for Enhancing Precursor Supply in Microbial Hosts

| Pathway | Key Enzyme | Engineering Strategy | Host Organism |

|---|---|---|---|

| MVA Pathway | tHMG1 (truncated HMG-CoA reductase) | Overexpression to bypass feedback regulation. | S. cerevisiae, E. coli |

| IDI1 (IPP isomerase) | Overexpression to increase the DMAPP pool. | S. cerevisiae, E. coli | |

| MEP Pathway | DXS (1-deoxy-D-xylulose-5-phosphate synthase) | Overexpression to increase flux into the pathway. | E. coli |

| IspA (FPP synthase) | Mutation (e.g., S80F) to favor GPP production over FPP. While not directly applicable to a DMAPP-DMAPP condensation, this highlights the principle of modifying enzyme specificity. | E. coli |

By combining these metabolic engineering strategies, it is theoretically possible to develop a robust and efficient microbial platform for the sustainable production of this compound, overcoming the limitations of its natural sourcing.

Balancing Metabolic Load and Product Toxicity in Recombinant Strains

A significant challenge in the microbial production of monoterpenes like neral (B7780846) is the endogenous enzymatic activity of the host organism. For instance, in engineered Escherichia coli strains designed for geraniol (B1671447) production, a precursor to neral, a considerable loss of the target molecule is observed due to its conversion into other geranoids, including neral and geranial. researchgate.net This biotransformation is often attributed to the activity of endogenous dehydrogenases. One study identified three E. coli enzymes, YjgB, YahK, and YddN, with significant sequence identity to plant geraniol dehydrogenases, with YjgB being the major enzyme responsible for the dehydrogenation of geraniol. researchgate.net Deletion of the yjgB gene in a geraniol-producing E. coli strain resulted in a significant increase in geraniol accumulation, demonstrating a strategy to mitigate product loss and redirect metabolic flux towards the desired product. researchgate.net

In the context of producing this compound, the precursor nerol (B1678202) is oxidized to neral. This reaction can be catalyzed by specific alcohol dehydrogenases. While some microbial systems may possess native enzymes that can perform this conversion, their efficiency and specificity might not be optimal. The heterologous expression of a highly specific geraniol dehydrogenase (which can also act on nerol) can be a viable strategy. However, the expression of heterologous enzymes adds to the metabolic load of the cell. This burden can be managed by optimizing the expression levels of the pathway enzymes, for example, by using promoters of varying strengths or by employing inducible expression systems that allow for temporal control of gene expression.

Product toxicity is another critical factor. While specific data on the toxicity of this compound to microbial hosts is not extensively documented in the readily available literature, it is known that many monoterpenes are toxic to microorganisms. nih.gov This toxicity can disrupt cell membranes and interfere with essential cellular processes. Strategies to circumvent product toxicity include in situ product removal, where the produced neral is continuously extracted from the fermentation broth, or by enhancing the host's tolerance through evolutionary engineering or by overexpressing genes involved in stress responses.

Genetic Tools and Strategies for this compound Overproduction

The overproduction of this compound in microbial hosts relies on the application of advanced genetic tools and metabolic engineering strategies. These approaches aim to optimize the biosynthetic pathway, enhance the supply of precursors, and minimize the formation of byproducts.

The biosynthesis of neral typically proceeds from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form neryl diphosphate (NPP), which is then converted to nerol by a nerol synthase. Finally, nerol is oxidized to neral. A key strategy for overproduction is to engineer the central carbon metabolism to channel more flux towards IPP and DMAPP. This can be achieved by overexpressing genes of the mevalonate (MVA) pathway, which is often preferred for terpenoid production in hosts like E. coli and Saccharomyces cerevisiae. nih.gov In one study focused on nerol production in E. coli, the co-expression of multiple genes from the MVA pathway, including IDI1, MVD1, ERG8, ERG12, tHMG1, and ERG13, along with a heterologous ERG10 gene, led to a significant increase in nerol production. nih.gov

Furthermore, the selection and engineering of the terminal enzymes in the pathway are crucial. A truncated neryl diphosphate synthase (tNDPS1) has been shown to effectively catalyze the formation of NPP from IPP and DMAPP. nih.gov The subsequent conversion of NPP to nerol can be achieved by expressing a nerol synthase, such as GmNES from Glycine max. nih.gov For the final oxidation step from nerol to neral, a specific alcohol dehydrogenase is required. While some organisms possess geraniol dehydrogenases that can also act on nerol, the identification and heterologous expression of a highly active and specific nerol dehydrogenase would be a key strategy for efficient neral production. nih.govnih.gov

The following table summarizes genetic strategies that could be employed for the overproduction of this compound, based on findings from related monoterpene production studies.

| Genetic Modification | Purpose | Example Gene(s) | Host Organism | Observed/Expected Outcome | Reference |

| Overexpression of the Mevalonate (MVA) Pathway | Increase precursor (IPP and DMAPP) supply | tHMG1, ERG8, ERG12, ERG13, IDI1, MVD1, ERG10 | E. coli | Increased nerol production | nih.gov |

| Expression of Neryl Diphosphate Synthase | Direct flux towards neryl diphosphate (NPP) | tNDPS1 | E. coli | Production of nerol (precursor to neral) | nih.gov |

| Expression of Nerol Synthase | Convert NPP to nerol | GmNES | E. coli | Production of nerol | nih.gov |

| Deletion of Endogenous Dehydrogenases | Prevent conversion of geraniol to other byproducts | yjgB | E. coli | Increased geraniol accumulation | researchgate.net |

| Heterologous Expression of Nerol/Geraniol Dehydrogenase | Convert nerol to neral | geoA | Acinetobacter sp. Tol 5 | Specific conversion of nerol to neral | tandfonline.com |

CRISPR/Cas-Mediated Genome Editing for Pathway Manipulation

The advent of CRISPR/Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) technology has revolutionized metabolic engineering by providing a powerful and precise tool for genome editing. researchgate.net This technology can be effectively employed for the manipulation of biosynthetic pathways for the overproduction of this compound.

One of the primary applications of CRISPR/Cas in this context is the targeted knockout of competing metabolic pathways. For instance, to maximize the carbon flux towards the neral biosynthetic pathway, it is often necessary to delete genes that divert precursors to other products. In E. coli, CRISPR/Cas can be used to efficiently delete genes encoding enzymes that consume IPP and DMAPP for other cellular processes. Similarly, as mentioned earlier, endogenous dehydrogenases can lead to the unwanted conversion of pathway intermediates. researchgate.net CRISPR/Cas provides a straightforward method for the clean deletion of such genes, like yjgB in E. coli, from the host chromosome without leaving behind antibiotic resistance markers.

CRISPR/Cas can also be utilized for the integration of entire biosynthetic pathways into the host genome. This approach offers greater stability compared to plasmid-based expression systems and reduces the metabolic burden associated with maintaining high-copy-number plasmids. The genes for the MVA pathway, neryl diphosphate synthase, and nerol synthase could be assembled into a single operon and integrated into a specific locus in the host chromosome using CRISPR-Cas-mediated homologous recombination.

Furthermore, CRISPR interference (CRISPRi) can be used to fine-tune the expression of pathway genes. CRISPRi utilizes a deactivated Cas protein (dCas) fused to a transcriptional repressor, which can be guided by a small guide RNA (sgRNA) to the promoter region of a target gene, thereby downregulating its expression. This is particularly useful for balancing metabolic flux and reducing the accumulation of toxic intermediates. For example, if the expression of the nerol synthase is too high relative to the upstream MVA pathway, it could lead to a depletion of essential precursors. CRISPRi could be used to precisely modulate the expression of the nerol synthase to match the precursor supply rate.

The table below outlines potential applications of CRISPR/Cas technology for the optimization of this compound production.

| CRISPR/Cas Application | Target | Purpose | Expected Outcome | Reference |

| Gene Knockout | Endogenous dehydrogenase genes (e.g., yjgB in E. coli) | Prevent byproduct formation and increase precursor availability for the desired pathway. | Increased yield of the target monoterpene. | researchgate.net |

| Gene Integration | MVA pathway genes, tNDPS1, GmNES, and a nerol dehydrogenase gene | Stable, chromosome-based expression of the entire biosynthetic pathway. | Consistent and stable production of neral. | nih.gov |

| Transcriptional Repression (CRISPRi) | Genes in competing pathways or for fine-tuning pathway gene expression | Redirect metabolic flux towards neral and balance the expression of pathway enzymes. | Optimized production and reduced metabolic burden. | nih.gov |

Synthetic Biology Approaches for De Novo Pathway Construction

Synthetic biology offers a powerful framework for the de novo construction of biosynthetic pathways for compounds not naturally produced by the host organism, such as this compound in many industrial microorganisms. nih.govnih.gov This approach involves the design and assembly of genetic parts, including promoters, ribosome binding sites, coding sequences, and terminators, to create novel metabolic routes. nih.gov

The construction of a de novo pathway for this compound would begin with the selection of suitable enzymes from a variety of organisms. For instance, the MVA pathway enzymes can be sourced from different bacteria and yeasts to create a hybrid pathway with improved performance. nih.gov The choice of neryl diphosphate synthase and nerol synthase can also be guided by screening enzymes from different plant species to identify those with the highest activity and specificity. nih.gov The final oxidation step from nerol to neral could be accomplished by a geraniol dehydrogenase from an organism like Castellaniella defragrans. nih.gov

A key aspect of synthetic biology is the standardization of genetic parts, which allows for the rapid assembly of different pathway variants for testing and optimization. By using a library of promoters with different strengths to control the expression of each gene in the neral pathway, it is possible to systematically fine-tune the metabolic flux and identify the optimal expression profile for maximizing product yield.

Furthermore, synthetic biology enables the incorporation of regulatory circuits to dynamically control pathway activity. For example, a biosensor that detects an intermediate of the neral pathway could be engineered to control the expression of downstream enzymes. This would allow the cell to self-regulate the pathway, preventing the accumulation of toxic intermediates and balancing the metabolic load.

The principles of synthetic biology can also be applied to engineer the host organism for improved performance. This could involve modifying the central metabolism to increase the supply of acetyl-CoA, the primary precursor for the MVA pathway, or engineering the cell membrane to improve tolerance to monoterpenes. The combination of de novo pathway construction and host engineering provides a comprehensive strategy for the efficient and sustainable production of this compound. berkeley.educas.org

Advanced Analytical Methodologies for 2z 3,7 Dimethylocta 2,7 Dienal Research

Chromatographic Separation and Detection of (2Z)-3,7-dimethylocta-2,7-dienal

Chromatographic techniques are fundamental in isolating this compound from intricate matrices, enabling precise detection and quantification.

Gas Chromatography (GC) Coupled Techniques (e.g., GC-FID, GC-MS)

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (GC-FID), it offers high sensitivity and a wide linear dynamic range, making it suitable for the quantitative analysis of essential oil components. nih.gov For instance, GC-FID has been successfully used for the simultaneous quantification of major components in various essential oils. nih.govresearchgate.net The technique allows for the analysis of volatile components at very low concentrations. nih.gov

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is instrumental in identifying the constituents of essential oils by comparing their mass spectra with those in spectral libraries. core.ac.uk GC-MS analysis of essential oils from Cymbopogon species has revealed high concentrations of citral (B94496), which consists of the isomers neral (B7780846) ((2Z)-3,7-dimethylocta-2,6-dienal) and geranial ((2E)-3,7-dimethylocta-2,6-dienal). core.ac.uknih.govmdpi.com The two isomers can often be distinguished by their distinct retention times in the GC chromatogram. core.ac.uk

A typical GC-MS analysis involves programming the oven temperature to gradually increase, allowing for the separation of compounds with different boiling points. core.ac.ukyoutube.com For example, an initial oven temperature might be set at 40°C and then ramped up to 240°C. core.ac.uk

High-Performance Liquid Chromatography (HPLC) for Derivatization-Based Analysis

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for compounds that are not sufficiently volatile for GC or require enhanced detection sensitivity. For aldehydes like this compound, derivatization is often employed to improve their chromatographic separation and detection. nih.gov

A common pre-column derivatization method involves using 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable derivatives that can be readily analyzed by HPLC with UV detection. nih.govhitachi-hightech.com This method is widely used for screening carbonyl compounds in various matrices. nih.gov Post-column derivatization is another approach where a reagent is introduced after the separation column. For instance, 1,3-cyclohexanedione (B196179) has been used as a post-column derivatizing reagent for the analysis of aldehydes, offering the advantage of not requiring extensive sample pretreatment. jascoinc.comjasco-global.com

Reverse-phase HPLC (RP-HPLC) is a widely used mode for the analysis of citral isomers. nih.gov A validated RP-HPLC method for citral analysis utilized a C18 column with a mobile phase of acetonitrile (B52724) and water, allowing for the quantification of neral and geranial. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, related compounds and synthetic intermediates in its metabolic or synthetic pathways may be. Chiral chromatography is essential for separating enantiomers, which are mirror-image stereoisomers that often exhibit different biological activities. libretexts.orgyoutube.com

The separation of enantiomers is typically achieved by using a chiral stationary phase (CSP) in either gas chromatography or HPLC. youtube.com The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. youtube.com For example, chiral column chromatography can be used to separate the (R) and (S) enantiomers of a compound. youtube.com This technique is crucial in fields like drug development, where one enantiomer may be therapeutic while the other is inactive or even harmful. libretexts.org

Spectroscopic Characterization Techniques for this compound

Spectroscopic methods provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For the citral isomers, neral and geranial, ¹H NMR spectroscopy can distinguish between them based on the chemical shifts of the vinyl protons. brainly.comchegg.com The vinyl protons in neral typically appear at a different chemical shift compared to those in geranial due to the different spatial arrangement of the aldehyde group relative to the double bond. brainly.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in neral and geranial have been well-documented. researchgate.netchemicalbook.comspectrabase.comresearchgate.netchemicalbook.com These data are crucial for confirming the structure of the isomers.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Neral ((2Z)-3,7-dimethylocta-2,6-dienal) in CDCl₃ researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (CHO) | 9.89 (d) | 191.3 |

| C2 (=CH) | 5.88 (d) | 128.9 |

| C3 (=C) | - | 163.5 |

| C4 (CH₂) | 2.58 (t) | 27.5 |

| C5 (CH₂) | 2.22 (q) | 40.7 |

| C6 (=CH) | 5.09 (t) | 123.3 |

| C7 (=C) | - | 132.8 |

| C8 (CH₃) | 1.69 (s) | 17.7 |

| C9 (CH₃) | 1.61 (s) | 25.7 |

| C10 (CH₃) | 2.17 (s) | 26.6 |

Note: Data is compiled from literature and may vary slightly depending on experimental conditions. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 's' a singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), which can then break down into smaller, charged fragments. chemguide.co.uklibretexts.org

The mass spectrum of a compound shows a series of peaks, with the peak corresponding to the molecular ion indicating the molecular weight. The most intense peak is called the base peak. libretexts.org The fragmentation pattern is unique to a particular molecule and can be used as a fingerprint for its identification. chemguide.co.uk

For aldehydes, characteristic fragmentation patterns include the loss of a hydrogen atom or the loss of the entire CHO group. libretexts.org In the case of neral epoxide, a related compound, the fragmentation is influenced by the spatial orientation of the aldehyde group, leading to the formation of a stable five-membered heterocycle as the base peak. researchgate.net The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgyoutube.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques are indispensable for the structural elucidation of this compound by identifying its key functional groups.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features. The most prominent peaks would arise from the carbonyl group (C=O) of the aldehyde and the carbon-carbon double bonds (C=C). The aldehyde C-H bond also gives rise to specific, albeit weaker, stretching absorptions.

Due to the limited availability of direct experimental spectra for this compound, the expected absorption regions are inferred from its structural analogue, neral ((2Z)-3,7-dimethylocta-2,6-dienal), and general spectroscopic principles.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (aldehyde) | Stretch | 1670 - 1690 |

| C=C (alkene) | Stretch | 1640 - 1650 |

| Aldehyde C-H | Stretch | 2820 - 2850 and 2720 - 2750 |

| sp² C-H | Stretch | 3010 - 3040 |

Expected UV-Vis Absorption for this compound

| Chromophore | Transition | Expected λmax (nm) |

|---|---|---|

| α,β-Unsaturated Aldehyde | π → π* | 230 - 240 |

Quantitative Analysis and Metabolomics Approaches for this compound

To determine the concentration of this compound in various samples and to study its metabolic context, quantitative and metabolomics techniques are employed, primarily based on chromatography coupled with mass spectrometry.

Accurate quantification of this compound is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure precision and account for variations in sample preparation and instrument response, an internal standard (IS) is utilized. The IS is a compound with similar chemical properties to the analyte but is not naturally present in the sample. For terpenoid analysis, compounds like n-tridecane or dodecane (B42187) are often used. ncasi.orgnih.gov

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The resulting linear regression equation allows for the determination of the concentration of this compound in unknown samples. The linearity of the calibration curve is critical for accurate quantification, with an R² value greater than 0.99 being desirable. nih.govresearchgate.net

Example Calibration Curve Parameters for Terpenoid Analysis

| Parameter | Value |

|---|---|

| Analytical Technique | GC-MS |

| Internal Standard | n-Tridecane (100 µg/mL) |

| Calibration Range | 0.5 - 100 µg/mL |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.25 µg/mL |